5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a phenylcyclopropyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylcyclopropyl ketone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring in the presence of a suitable acid catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .
Scientific Research Applications
5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The phenylcyclopropyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxamide
- 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylate
- 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxaldehyde
Uniqueness
Compared to its analogs, 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and conjugation, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
2124263-21-2 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c16-12(17)10-8-11(15-14-10)13(6-7-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)(H,16,17) |
InChI Key |
BHWNQTOXOZLYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=CC(=NN3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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